molecular formula C16H16ClN5O B8412761 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine

6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B8412761
M. Wt: 329.78 g/mol
InChI Key: JVWRWVGSUBBBOG-UHFFFAOYSA-N
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Description

6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold . Common reagents used in these reactions include various chlorinating agents, pyridine derivatives, and morpholine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its morpholine and pyridine moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H16ClN5O

Molecular Weight

329.78 g/mol

IUPAC Name

6-chloro-N-(5-morpholin-4-ylpyridin-2-yl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C16H16ClN5O/c17-12-9-14(16-18-3-4-22(16)11-12)20-15-2-1-13(10-19-15)21-5-7-23-8-6-21/h1-4,9-11H,5-8H2,(H,19,20)

InChI Key

JVWRWVGSUBBBOG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)NC3=CC(=CN4C3=NC=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-bromo-6-chloroimidazo[1,2-a]pyridine, HCl (600mg, 2.24 mmol), 5-morpholinopyridin-2-amine (482 mg, 2.69 mmol), BINAP (279 mg, 0.45 mmol), cesium carbonate (1824 mg, 5.60 mmol) in Toluene (12 mL) was sparged with nitrogen while stirring for 10 minutes. palladium(II) acetate (87 mg, 0.39 mmol) was then added and the reaction stirred at 105 °C for overnight. At ths stage LC/MS indicated that formation of the product. After this time, the reaction was cooled to room temperature, diluted with mixture of 1:1 methanol/DCM ( 100 mL) and filtered through celite. The filtrated concentrated under reduced pressure and the resulting residue purified by flash chromatography (silicagel, 0-10% DCM/Methanol, 25 minutes) to afford 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine (482 mg, 65.3 %) as a solid. LC/MS (2 minute, Acid _CV10.olp method 330 (M + 1), 0.66 minutes. 1H NMR (400 MHz, DMSO- _d_ 6) d ppm 9.16 (s, 1 H) 8.30 - 8.34 (m, 1 H) 8.25 - 8.29 (m, 1 H) 7.98 - 8.03 (m, 1 H) 7.88 - 7.92 (m, 1 H) 7.54 - 7.57(m, 1 H) 7.36 - 7.47 (m, 2 H) 3.72 - 3.79 (m, 4 H) 3.05 - 3.12 (m, 4 H)
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0056 mol
Type
reagent
Reaction Step One
Quantity
0.012 L
Type
solvent
Reaction Step Two
Quantity
0.00269 mol
Type
reactant
Reaction Step Three
Quantity
0.00224 mol
Type
reactant
Reaction Step Four
Quantity
0.000336 mol
Type
catalyst
Reaction Step Five

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